Synthesis of Cyclohexene Sulfide from Cyclohexene Oxide: A Technical Guide
Synthesis of Cyclohexene Sulfide from Cyclohexene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of cyclohexene (B86901) sulfide (B99878) from cyclohexene oxide, a critical transformation in organic chemistry with applications in the development of sulfur-containing compounds. This document details the core reaction mechanisms, provides in-depth experimental protocols, and presents a comparative analysis of various synthetic methodologies through tabulated quantitative data. Visualizations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the processes.
Introduction
Cyclohexene sulfide, also known as 1,2-epithiocyclohexane or 7-thiabicyclo[4.1.0]heptane, is a thiirane (B1199164) (episulfide) derivative of cyclohexene. Thiiranes are three-membered heterocyclic compounds containing a sulfur atom and are the sulfur analogs of epoxides. They serve as valuable intermediates in organic synthesis, particularly for the introduction of sulfur functionalities into molecules and for the preparation of various sulfur-containing compounds, including β-mercaptoalcohols and polymers. The conversion of epoxides, such as cyclohexene oxide, into their corresponding thiiranes is a fundamental and widely employed transformation. This guide focuses on the prevalent methods for the synthesis of cyclohexene sulfide from cyclohexene oxide, with a primary emphasis on the mechanisms involving potassium thiocyanate (B1210189) and thiourea (B124793).
Core Reaction Mechanisms
The conversion of cyclohexene oxide to cyclohexene sulfide is typically achieved by nucleophilic ring-opening of the epoxide, followed by an intramolecular cyclization that expels the oxygen atom and forms the three-membered thiirane ring. The stereochemistry of the starting epoxide is generally retained in the product, as the reaction proceeds through a double inversion mechanism (two successive S\textsubscript{N}2 reactions).
Mechanism with Potassium Thiocyanate
The reaction with potassium thiocyanate (KSCN) is a classic and reliable method for the synthesis of thiiranes from epoxides.[1] The mechanism involves two main steps:
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Nucleophilic Attack: The thiocyanate ion (SCN⁻), a potent sulfur nucleophile, attacks one of the electrophilic carbon atoms of the protonated or Lewis acid-activated epoxide ring. This occurs via a backside S\textsubscript{N}2 attack, leading to the ring opening and the formation of a β-hydroxy thiocyanate intermediate.
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Intramolecular Cyclization: The newly formed alkoxide (or hydroxyl group, after proton transfer) then acts as an internal nucleophile, attacking the carbon of the thiocyanate group. This intramolecular S\textsubscript{N}2 displacement results in the formation of the three-membered thiirane ring and the elimination of a cyanate (B1221674) ion (OCN⁻).
Mechanism with Thiourea
Thiourea is another widely used sulfur transfer agent for converting epoxides to thiiranes.[2][3] The reaction can proceed under neutral, acidic, or basic conditions. The mechanism is similar to that with thiocyanate and involves the formation of a thiouronium salt intermediate.
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Formation of Thiouronium Salt: The sulfur atom of thiourea acts as a nucleophile and attacks the epoxide ring, leading to its opening and the formation of a β-hydroxythiouronium salt intermediate.[4] This step is often catalyzed by an acid, which protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack.
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Cyclization and Elimination: Under basic or sometimes neutral conditions, the hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon atom bonded to the sulfur of the thiouronium group. This intramolecular cyclization forms the thiirane ring and eliminates urea (B33335) as a byproduct.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of cyclohexene sulfide.
Synthesis using Potassium Thiocyanate
This protocol is adapted from a well-established procedure in Organic Syntheses.[1]
Materials:
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Cyclohexene oxide (98 g, 1.0 mole)
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Potassium thiocyanate (121 g, 1.25 moles)
-
Water (100 mL)
-
95% Ethanol (75 mL)
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Diethyl ether
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Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Equipment:
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1-L flask with a mechanical stirrer
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1-L separatory funnel
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Distillation apparatus with an 18-in. Vigreux column
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Ice bath
Procedure:
-
Reaction Setup: In a suitable container, dissolve 121 g (1.25 moles) of potassium thiocyanate in 100 mL of water and 75 mL of 95% ethanol.
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Initial Reaction: Add approximately half of the cyclohexene oxide (49 g, 0.5 mole) to the potassium thiocyanate solution. Allow the mixture to stand for 3-4 hours. A slight temperature increase of about 5°C may be observed.
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Main Reaction: Transfer the clear solution to a 1-L flask equipped with a mechanical stirrer. Add the remaining portion of cyclohexene oxide (49 g, 0.5 mole).
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Stirring: Stir the resulting solution vigorously for 36 hours at room temperature. During this time, potassium cyanate will precipitate out of the solution.
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Workup - Separation: Decant the supernatant layer and the aqueous phase from the precipitated potassium cyanate into a 1-L separatory funnel.
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Workup - Extraction: Rinse the precipitated potassium cyanate with 50 mL of diethyl ether and add the ether to the separatory funnel. Extract the aqueous phase with this ether.
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Workup - Washing and Drying: Wash the ether extract twice with 50-mL portions of saturated sodium chloride solution. Dry the ether layer over anhydrous sodium sulfate.
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Purification: Remove the excess ether by distillation on a steam bath. Distill the residual liquid under reduced pressure using an 18-in. Vigreux column. Collect the main fraction boiling at 71.5–73.5°C at 21 mm Hg. The distillate should be cooled in an ice bath.
Quantitative Data Summary
The efficiency of the conversion of cyclohexene oxide to cyclohexene sulfide can vary significantly depending on the chosen sulfur source, catalyst, and reaction conditions. The following table summarizes quantitative data from various reported methods.
| Sulfur Source | Catalyst/Conditions | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Potassium Thiocyanate | None | Water/Ethanol | Room Temp | 36 h | 71-73 | [1] |
| Thiourea | Dowex-50WX8 | Solvent-free (Microwave) | - | 30 s - 120 min | 75-98 | [5] |
| Thiourea | NH₄Cl | Solvent-free | 60-70 | 15-75 min | High | [6] |
| Thiourea | Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | 1.5 h | 92 | [5] |
| Ammonium Thiocyanate | Etidronic Acid | Acetonitrile | Reflux | 3 h | 95 | [7] |
| Thiourea | Silica Chloride | Solvent-free | 70 | 30 min | 96 | [6] |
| Chiral Phosphoric Acid | Thiolactam | Toluene | 40 | 24 h | 94 (Kinetic Resolution) | [8][9] |
Conclusion
The synthesis of cyclohexene sulfide from cyclohexene oxide is a well-documented and efficient transformation. The choice of methodology depends on factors such as desired yield, reaction time, cost, and environmental considerations. The classic method using potassium thiocyanate provides good yields and is highly reliable.[1] More modern approaches utilizing thiourea with various catalysts, often under solvent-free or microwave conditions, offer significant advantages in terms of reaction speed and efficiency.[5][6] For enantioselective syntheses, catalytic kinetic resolution methods have been developed, providing access to chiral thiiranes in high enantiomeric purity.[9] This guide provides the foundational knowledge and practical details necessary for researchers to successfully perform and adapt this important synthesis for their specific applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Epoxide - Wikipedia [en.wikipedia.org]
- 3. Organocatalytic Synthesis of Thiiranes from Alkenes - ChemistryViews [chemistryviews.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Catalytic Enantioselective Conversion of Epoxides to Thiiranes - PubMed [pubmed.ncbi.nlm.nih.gov]



